molecular formula C6H10ClNO B11827948 {6-Chloro-3-azabicyclo[3.1.0]hexan-1-yl}methanol

{6-Chloro-3-azabicyclo[3.1.0]hexan-1-yl}methanol

Cat. No.: B11827948
M. Wt: 147.60 g/mol
InChI Key: VMVOFYIFDPXKQB-UHFFFAOYSA-N
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Description

{6-Chloro-3-azabicyclo[310]hexan-1-yl}methanol is a bicyclic compound featuring a chlorine atom and a hydroxymethyl group attached to a 3-azabicyclo[310]hexane skeleton

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-azabicyclo[3.1.0]hexane derivatives, including {6-Chloro-3-azabicyclo[3.1.0]hexan-1-yl}methanol, can be achieved through several methods. One common approach involves the annulation of a cyclopropane ring to an existing pyrrole or cyclopropane ring. This can be done using sulfur ylides, diazo compounds, or oxidative cyclopropanation with aryl methyl ketones in the presence of a copper catalyst .

Industrial Production Methods

Industrial production methods for such compounds often involve scalable reactions with high yields. For example, the intramolecular cyclopropanation of alpha-diazoacetates using Ru (II) catalysis has been developed for the efficient synthesis of related compounds .

Chemical Reactions Analysis

Types of Reactions

{6-Chloro-3-azabicyclo[3.1.0]hexan-1-yl}methanol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Chlorine atoms can be replaced with other substituents under appropriate conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce new functional groups such as amines or ethers.

Scientific Research Applications

{6-Chloro-3-azabicyclo[3.1.0]hexan-1-yl}methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of {6-Chloro-3-azabicyclo[3.1.0]hexan-1-yl}methanol involves its interaction with molecular targets, such as enzymes or receptors. The chlorine and hydroxymethyl groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both chlorine and hydroxymethyl groups in {6-Chloro-3-azabicyclo[3.1.0]hexan-1-yl}methanol makes it unique compared to other similar compounds. These functional groups enhance its reactivity and potential for forming diverse derivatives, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C6H10ClNO

Molecular Weight

147.60 g/mol

IUPAC Name

(6-chloro-3-azabicyclo[3.1.0]hexan-1-yl)methanol

InChI

InChI=1S/C6H10ClNO/c7-5-4-1-8-2-6(4,5)3-9/h4-5,8-9H,1-3H2

InChI Key

VMVOFYIFDPXKQB-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C2(CN1)CO)Cl

Origin of Product

United States

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